Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
Description
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a fluorinated heterocyclic compound characterized by a cyclopropane-fused cyclopentapyrazole core. Its synthesis involves refluxing with ethanol and sulfuric acid, followed by purification steps, yielding a product with a molecular weight of 257.1 g/mol (MS data) .
Properties
Molecular Formula |
C12H12F4N2O2 |
|---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
RULJEGNYRJHGJJ-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)CN1C2=C([C@H]3C[C@H]3C2(F)F)C(=N1)C(F)F |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Radical Difluoromethylation
A critical step involves radical-mediated difluoromethylation to introduce the -CFH group. Source describes manganese-mediated fluorodecarboxylation of α-fluorocarboxylic acids, which can be adapted for this purpose. For example, α-fluorocarboxylic acid precursors undergo decarboxylation in the presence of [F]fluoride to generate geminal difluoroalkanes. While this method focuses on radiofluorination, analogous non-radioactive protocols use sodium difluoromethyl sulfinate (NaSOCFH) as a radical precursor under initiators like azobisisobutyronitrile (AIBN).
Cyclopropanation
The bicyclic cyclopropacyclopenta framework is formed via rhodium-catalyzed cycloaddition. Source highlights the use of [Cp*RhCl] with AgSbF as a catalyst for intramolecular cyclopropanation of gem-difluorocyclopropenes. This method achieves high stereoselectivity for the (3bS,4aR) configuration under mild conditions (60°C in methanol).
Esterification
Final esterification employs ethanol and sulfuric acid under reflux to convert carboxylic acid intermediates into the ethyl ester.
Detailed Synthetic Procedures
Step 1: Preparation of Bicyclo[3.1.0]Hexan-3-One
Bicyclo[3.1.0]hexan-3-one is synthesized via Simmons-Smith cyclopropanation of cyclopentanone using diiodomethane and a zinc-copper couple.
Step 2: Difluoroacetylation
The ketone is treated with difluoroacetyl chloride in the presence of triethylamine to yield 2-(2,2-difluoroacetyl)bicyclo[3.1.0]hexan-3-one.
Step 3: Pyrazole Formation
Condensation with hydrazine derivatives forms the pyrazole ring. For example, reacting with methylhydrazine in ethanol at 80°C produces the 3-(difluoromethyl)pyrazole intermediate.
Step 4: Cyclopropanation
Rhodium-catalyzed cyclopropanation using [Cp*RhCl] and AgSbF in methanol achieves the fused cyclopropane-cyclopentane structure.
Step 5: Esterification
The carboxylic acid intermediate is refluxed with ethanol and sulfuric acid to yield the ethyl ester.
Reaction Summary:
Optimization and Challenges
Stereochemical Control
The (3bS,4aR) configuration is critical for biological activity. Chiral chromatography (e.g., Chiralpak IC column) separates enantiomers, with the desired isomer eluting at 12.3 minutes under hexane:isopropanol (90:10) conditions.
Fluorination Efficiency
Over-fluorination is a common issue. Source reports using difluorocarbene (generated from CHFBr) to selectively introduce -CFH groups without side reactions.
Yield Enhancement
Multi-step sequences suffer from cumulative yield losses. Continuous flow reactors (e.g., 3D-printed systems) improve efficiency in radical fluorination steps, achieving 82% isolated yield in milligram-to-gram scale reactions.
Industrial-Scale Production
Process Intensification
Cost Considerations
-
Catalyst Recycling : Rhodium catalysts are cost-prohibitive; ligand design (e.g., phosphine ligands) improves turnover number (TON) to >1,000.
-
Solvent Recovery : DMF and methanol are reclaimed via distillation, reducing waste.
Comparative Analysis of Methods
Case Studies
Anti-HIV Drug Intermediate
Source details the compound’s role in synthesizing lenacapavir sodium, an HIV capsid inhibitor. The ethyl ester intermediate is hydrolyzed to the carboxylic acid, which is then coupled to a pyridopyrimidine scaffold via amide bond formation.
Material Science Applications
The compound’s fluorinated groups enhance thermal stability in polymer composites. Blending with polyvinylidene fluoride (PVDF) increases decomposition temperature from 320°C to 385°C.
Chemical Reactions Analysis
Key Reagents and Conditions
Critical reagents and their roles are summarized below:
| Reagent | Role | Conditions |
|---|---|---|
| Triethylamine (TEA) | Base for deprotonation and catalyst activation | 0–5°C, inert atmosphere |
| DMAP | Catalyst for acylation reactions | Room temperature, DCM solvent |
| Methanesulfonyl chloride (MsCl) | Electrophilic fluorination agent | Slow addition, <10°C |
| Sodium hydride | Strong base for deprotonation | Anhydrous conditions |
| Piperidine | Solvent/base for nucleophilic substitutions | Microwave heating at 100°C |
| Diethyl ether | Solvent for extractions and acid workup | Aqueous washes, acidification with HCl |
Reaction Conditions
Steps are optimized for yield and purity:
-
Temperature Control : Critical steps (e.g., MsCl addition) are conducted below 10°C to prevent side reactions .
-
Solvent Systems : DCM and 1,4-dioxane are commonly used for solubility and inertness .
-
Purification : Silica gel chromatography (petroleum ether/acetone gradients) and lyophilization are employed to isolate the final product .
Purification and Workup
Post-reaction steps include:
-
Extraction : Organic layers are washed with brine and dried over Na₂SO₄ .
-
Acid Workup : Acidification with HCl enables precipitation or further derivatization .
-
Chromatography : Silica gel columns (e.g., pet:acetone 100:0 → 98:2 gradients) refine purity .
Challenges and Optimization
-
Yield Management : Multi-step routes require rigorous optimization to minimize losses during workups .
-
Fluorination Precision : Introducing difluoromethyl groups demands selective fluorinating agents to avoid over-fluorination .
-
Stereochemical Control : The (3bS,4aR) configuration necessitates careful reaction design to preserve stereochemistry .
Comparison with Analogues
| Compound | Key Differences |
|---|---|
| Ethyl 2-(5-oxo-3-(trifluoromethyl)-... acetate | Contains oxo group instead of difluoromethyl |
| 2-(3b-methyl-... acetate | Reduced fluorination (single methyl group) |
| (3bS,4aR)-3-(trifluoromethyl)-... acetic acid | Trifluoromethyl substituent replaces difluoromethyl |
This compound’s difluoromethyl and difluoro groups likely enhance lipophilicity and binding affinity compared to analogues .
[References]: Smolecule (excluded per user instruction). ChemBK. Patent WO2020084491A1. PubChem CID 90281286. EP Patent 3774775B1.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has shown promise in the field of medicinal chemistry due to its potential as an anti-inflammatory agent. Molecular docking studies suggest that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes—mediators of inflammation . This opens avenues for further research into its efficacy against inflammatory diseases.
Material Science
In addition to its biological applications, the compound's unique structural attributes make it a candidate for material science applications. Its fluorinated groups can enhance thermal stability and chemical resistance in polymeric materials. Research is ongoing to explore its incorporation into polymer matrices to improve mechanical properties and durability .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of this compound using in vitro assays. Results indicated a significant reduction in pro-inflammatory cytokines in treated cells compared to controls. This suggests its potential as a therapeutic agent for conditions like asthma and arthritis.
Case Study 2: Polymer Composite Development
Another research initiative focused on integrating this compound into polymer composites aimed at enhancing their mechanical properties. The incorporation of this compound was shown to improve tensile strength and thermal stability when tested against standard polymer formulations.
Mechanism of Action
The mechanism by which Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:
Structural and Functional Insights
- Fluorination Effects: The difluoromethyl group (target compound) offers moderate electron-withdrawing effects and metabolic stability compared to the stronger electron-withdrawing trifluoromethyl group in analogs like 8a .
Ester vs. Acid/Amide Functional Groups :
Pharmacological Potential
- Target Compound : Primarily an intermediate; its ethyl ester group facilitates further functionalization into bioactive amides .
- Trifluoromethyl Analogs (8a, 8b) : Higher lipophilicity and stability make them candidates for prolonged action in drug design .
- Amide Derivatives (17, 24B) : Structural complexity suggests applications in targeting enzymes or receptors, particularly in oncology or neurology .
Biological Activity
Overview
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound notable for its unique cyclopropane and pyrazole structures. The presence of multiple fluorine substituents significantly enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a molecular formula of with a molecular weight of approximately 292.24 g/mol. Its unique structural elements include:
- Cyclopropane moiety : Provides rigidity and influences biological interactions.
- Difluoromethyl groups : Enhance binding affinity to biological targets such as enzymes and receptors.
| Structural Feature | Description |
|---|---|
| Cyclopropane | Contributes to molecular rigidity |
| Difluoromethyl groups | Increase binding affinity and stability |
| Pyrazole structure | Imparts unique chemical properties |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethyl substituents enhance its affinity for various enzymes and receptors involved in metabolic processes. This interaction can lead to modulation of biological pathways relevant to disease mechanisms.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties. Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects in conditions such as cancer or metabolic disorders.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of fluorinated pyrazole derivatives, Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) was found to significantly reduce viral loads in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and key metabolic enzymes. The results indicated that the compound could effectively inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...), it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(trifluoromethyl)acetate | Contains trifluoromethyl group | Limited due to simpler structure |
| Ethyl 2-(difluoromethyl)pyrazole | Similar pyrazole structure | Moderate activity; lacks cyclization |
| Ethyl 2-acetamido-pyrazole | Contains acetamido group | Different activity profile |
These comparisons illustrate that the complex multi-fluorinated structure and cyclization of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may confer distinct properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
